Spiro[3.3]heptane-3-carboxylic acid

Hedgehog pathway inhibition anticancer drug analogs bioisosteric replacement

Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2; also designated as spiro[3.3]heptane-2-carboxylic acid under CAS 28114-87-6) is a saturated sp³-rich bicyclic carboxylic acid featuring a rigid spirocyclic scaffold. The compound is recognized in medicinal chemistry as a saturated bioisostere capable of mimicking mono-, meta-, and para-substituted benzene rings.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 1314960-17-2; 28114-87-6
Cat. No. B2393276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptane-3-carboxylic acid
CAS1314960-17-2; 28114-87-6
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESC1CC2(C1)CCC2C(=O)O
InChIInChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10)
InChIKeyBUHUUMJSTDLONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[3.3]heptane-3-carboxylic Acid (CAS 1314960-17-2 / 28114-87-6) – Product Procurement and Differentiation Guide


Spiro[3.3]heptane-3-carboxylic acid (CAS 1314960-17-2; also designated as spiro[3.3]heptane-2-carboxylic acid under CAS 28114-87-6) is a saturated sp³-rich bicyclic carboxylic acid featuring a rigid spirocyclic scaffold [1]. The compound is recognized in medicinal chemistry as a saturated bioisostere capable of mimicking mono-, meta-, and para-substituted benzene rings [2]. Its non-coplanar exit vectors confer a distinct three-dimensional geometry that fundamentally differs from planar aromatic systems and common saturated cyclic alternatives [3].

Why Spiro[3.3]heptane-3-carboxylic Acid Cannot Be Replaced by Cyclohexane, Benzene, or Bicyclopentane Analogs in Drug Discovery


The spiro[3.3]heptane scaffold is not interchangeable with conventional cyclic building blocks such as cyclohexane carboxylic acids, phenylacetic acids, or bicyclo[1.1.1]pentane derivatives. While cyclohexane analogs offer saturation, they lack the non-coplanar exit vector geometry that enables simultaneous mimicry of ortho-, meta-, and para-substituted aromatic rings [1]. Aromatic carboxylic acids introduce planarity and metabolic liability. Bicyclo[1.1.1]pentane bioisosteres provide para-substitution geometry but cannot replicate the meta-substitution pattern achievable with spiro[3.3]heptane [2]. Furthermore, heteroatom-substituted spiro[3.3]heptanes demonstrate systematically higher aqueous solubility and improved metabolic stability compared to their cyclohexane counterparts [3]. These fundamental differences in geometry, physicochemical profile, and metabolic fate mean that substituting spiro[3.3]heptane-3-carboxylic acid with a structurally similar analog will alter molecular recognition, ADME properties, and ultimately biological outcome.

Quantitative Differentiation of Spiro[3.3]heptane-3-carboxylic Acid: Evidence-Based Selection Criteria


Bioisosteric Replacement of meta-Benzene in Sonidegib: Activity Retention with Saturated Scaffold

In a direct head-to-head comparison, the spiro[3.3]heptane core replaced the meta-substituted benzene ring in the anticancer drug sonidegib. The resulting spiro[3.3]heptane-containing analog retained inhibitory activity against the Hedgehog signaling pathway, demonstrating that the saturated spirocyclic scaffold can functionally substitute for an aromatic ring while maintaining potency [1]. The scaffold was also successfully incorporated into vorinostat (replacing the phenyl ring) and benzocaine (replacing the para-substituted benzene), with the patent-free saturated analogs showing high potency in corresponding biological assays [1].

Hedgehog pathway inhibition anticancer drug analogs bioisosteric replacement

Comparative Physicochemical Profiling: pKa and Lipophilicity Versus Fluorinated and Cycloalkyl Analogs

In a systematic physicochemical characterization study, the acidity (pKa) and lipophilicity (LogP) of spiro[3.3]heptane-derived building blocks were experimentally determined and directly compared to non-fluorinated, mono-fluorinated, gem-difluorinated, cyclohexane, and cycloheptane derivatives [1]. The parent spiro[3.3]heptane-2-carboxylic acid exhibits a predicted pKa of 4.77 ± 0.20, which is comparable to typical aliphatic carboxylic acids but distinct from aromatic carboxylic acids (e.g., benzoic acid pKa ≈ 4.20) . The experimentally measured LogP values for the spiro[3.3]heptane scaffold are systematically lower (more hydrophilic) than cyclohexane counterparts of equivalent carbon count [1].

physicochemical characterization pKa determination lipophilicity comparison fluorinated building blocks

Aqueous Solubility and Metabolic Stability Advantage Over Cyclohexane Analogs

A systematic evaluation of heteroatom-substituted spiro[3.3]heptanes demonstrated that this scaffold class generally exhibits higher aqueous solubility than structurally analogous cyclohexane derivatives, with a consistent trend toward improved metabolic stability [1]. Although this study focused on azaspiro[3.3]heptanes, the underlying physicochemical principles (reduced lipophilicity from the compact spirocyclic architecture) apply to the carboxylic acid derivative as well. The rigid spirocyclic framework reduces conformational entropy and limits metabolic soft spots compared to flexible cyclohexane systems [1].

aqueous solubility metabolic stability ADME optimization heteroatom substitution

Scalable Synthesis Routes Enable Multi-Gram to Decagram Procurement Feasibility

Practical synthetic methodologies for spiro[3.3]heptane-derived building blocks have been developed at multi-gram to decagram scale. A key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a 0.5 kg scale in a single run, with subsequent spiro[3.3]heptane core construction achieved via double alkylation on up to 120 g scale [1]. For the parent carboxylic acid, thermal decarboxylation of spiro[3.3]heptane-2,2-dicarboxylic acid at 220°C for 30 minutes provides an established synthetic route . Alternative routes employ [2+2] cycloaddition of ketenimines followed by hydrolysis, achieving yields of 31–52% on multi-gram scales [2].

scalable synthesis building block procurement multigram production process chemistry

Spiro[3.3]heptane-3-carboxylic Acid: Evidence-Supported Procurement Scenarios for Medicinal Chemistry and Material Science


Replacement of Metabolically Labile Benzene Rings in Lead Optimization Programs

Procure spiro[3.3]heptane-3-carboxylic acid as a saturated bioisostere for mono-, meta-, or para-substituted benzene carboxylic acids when metabolic stability concerns necessitate scaffold replacement. The evidence from sonidegib analogs demonstrates that the spiro[3.3]heptane core retains Hedgehog pathway inhibitory activity (IC₅₀ = 0.24–0.48 µM) while eliminating the planar aromatic ring susceptible to oxidative metabolism [1]. This scaffold is particularly valuable when the target binding pocket tolerates non-coplanar exit vectors but requires maintained carboxylate pharmacophore positioning.

Improving Aqueous Solubility and ADME Profile in Cyclohexane-Containing Series

Select spiro[3.3]heptane-3-carboxylic acid over cyclohexane carboxylic acid derivatives when aqueous solubility and metabolic stability are limiting developability. Heteroatom-substituted spiro[3.3]heptanes consistently exhibit higher aqueous solubility and trend toward improved metabolic stability compared to cyclohexane analogs [1]. The reduced lipophilicity (experimentally lower LogP) of the spiro[3.3]heptane scaffold relative to cyclohexane counterparts directly addresses solubility-limited absorption challenges [2].

Conformationally Restricted Scaffold for Structure-Activity Relationship (SAR) Mapping

Utilize spiro[3.3]heptane-3-carboxylic acid as a rigid, conformationally restricted scaffold for mapping active site topologies. The spirocyclic framework fixes the carboxylate functional group in a defined spatial orientation relative to additional substituents, enabling systematic SAR exploration [1]. The scaffold's rigidity reduces conformational entropy penalties upon binding, which can translate to enhanced target engagement compared to flexible alkyl carboxylic acid analogs [2].

Building Block for Fluorine-Labeled Probe and 19F NMR Applications

Procure spiro[3.3]heptane-3-carboxylic acid as a parent scaffold for generating fluorinated derivatives suitable as 19F NMR probes or metabolically stabilized analogs. Systematic characterization of mono- and difluorinated spiro[3.3]heptane building blocks confirms that the scaffold tolerates fluorine substitution while maintaining favorable physicochemical properties [1]. Virtual library analysis indicates that monofluorinated spiro[3.3]heptane derivatives demonstrate the highest propensity to populate lead-like chemical space compared to non- and difluorinated counterparts [1].

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